

CAS number for Methyl 6-(trifluoromethyl)nicotinoylacetate

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Compound of Interest

Compound Name:	Methyl 6-(trifluoromethyl)nicotinoylacetate
Cat. No.:	B1362275

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An In-depth Technical Guide to Methyl 6-(trifluoromethyl)nicotinoylacetate

Abstract

This technical guide provides a comprehensive overview of **Methyl 6-(trifluoromethyl)nicotinoylacetate**, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's physicochemical properties, details its synthesis via a classic Claisen condensation pathway, and explores its versatile applications as a key intermediate for constructing complex bioactive molecules. Emphasis is placed on the mechanistic rationale behind its synthesis and reactivity. Furthermore, this guide outlines essential protocols for analytical characterization and provides critical safety, handling, and storage information for researchers. The content is tailored for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity through potent electronic effects.^[1] When this group is installed on a heterocyclic core, such as pyridine, it generates a class of building blocks with immense value for the development of novel therapeutics.

The Role of Trifluoromethylated Pyridines in Drug Discovery

Pyridine rings are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic profiles. The addition of a -CF₃ group to this scaffold can significantly enhance biological activity. **Methyl 6-(trifluoromethyl)nicotinoylacetate**

belongs to this privileged class of compounds, serving as a versatile precursor for a wide array of more complex chemical entities. Its utility is demonstrated in the development of novel anti-infective agents and other therapeutic candidates.^[2]

Physicochemical Profile of Methyl 6-(trifluoromethyl)nicotinoylacetate

Methyl 6-(trifluoromethyl)nicotinoylacetate is a specialized research chemical. Its identity and core properties are summarized in the table below.

Property	Value	Source
CAS Number	386704-15-0	[3]
Molecular Formula	C ₁₀ H ₈ F ₃ NO ₃	[3][4]
Molecular Weight	247.17 g/mol	[4]
IUPAC Name	methyl 3-oxo-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate	-
Synonyms	METHYL 6-(TRIFLUOROMETHYL)NICOTINOYLACETATE	[4]

Synthesis and Mechanistic Insights

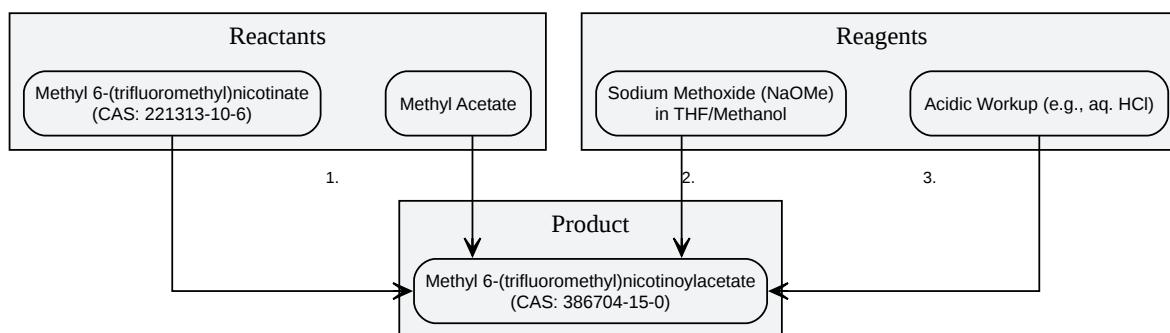
The structure of **Methyl 6-(trifluoromethyl)nicotinoylacetate**, a β-ketoester, strongly points to its synthesis via a Claisen condensation reaction. This is a fundamental carbon-carbon bond-

forming reaction in organic chemistry. The logical precursors are Methyl 6-(trifluoromethyl)nicotinate and a source of an acetate enolate.

Primary Synthetic Pathway: Claisen Condensation

The most direct and industrially relevant route to **Methyl 6-(trifluoromethyl)nicotinoylacetate** involves the reaction of Methyl 6-(trifluoromethyl)nicotinate (CAS: 221313-10-6) with methyl acetate in the presence of a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH).[5][6] The base serves to deprotonate methyl acetate, forming the nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the nicotinate ester.

A visual representation of this synthetic transformation is provided below.



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Caption: Synthetic pathway for **Methyl 6-(trifluoromethyl)nicotinoylacetate**.

Detailed Experimental Protocol

This protocol is a representative example based on standard Claisen condensation procedures and should be adapted and optimized based on laboratory-specific conditions.

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

- **Addition of Reactants:** In a separate flask, prepare a solution of Methyl 6-(trifluoromethyl)nicotinate (1.0 equivalent) and methyl acetate (3.0 equivalents).^[5] Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Cool the mixture to 0 °C and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is approximately 5-6.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure **Methyl 6-(trifluoromethyl)nicotinoylacetate**.

Mechanistic Considerations

The reaction proceeds via the formation of a stabilized enolate from methyl acetate. This nucleophile adds to the carbonyl of the nicotinate ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a methoxide ion yields the final β-ketoester product. The use of at least a full equivalent of base is crucial, as the product itself is acidic and will be deprotonated by the base, driving the equilibrium towards the product.

Analytical Characterization

To ensure the identity and purity of synthesized **Methyl 6-(trifluoromethyl)nicotinoylacetate**, a suite of analytical techniques is employed.

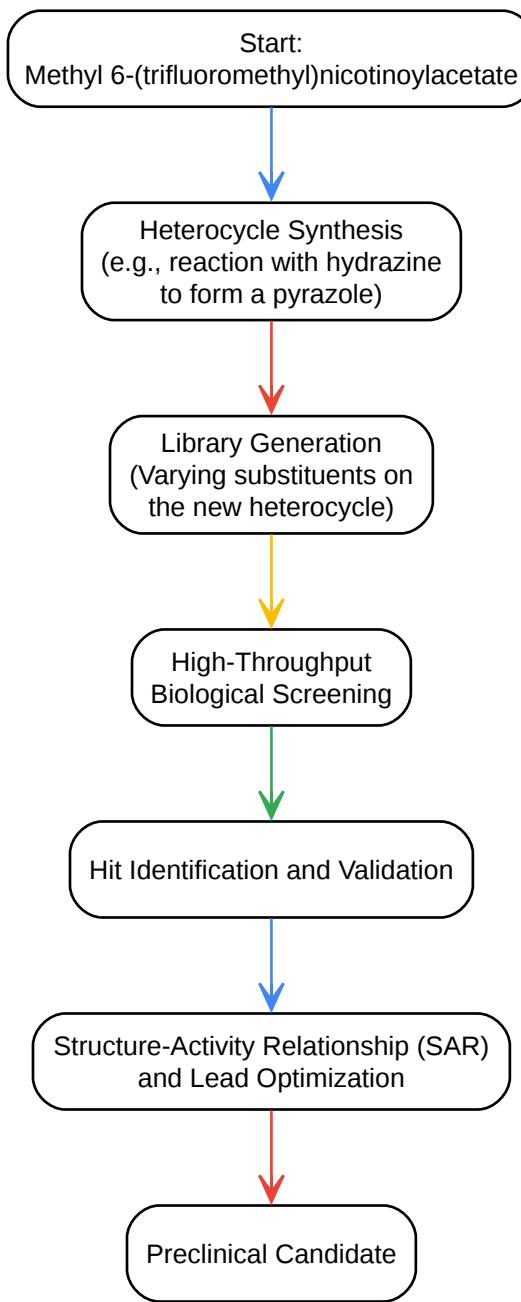
Technique	Purpose	Expected Observations
¹ H NMR	Structural confirmation and purity	Signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the acetate moiety, and the methyl ester protons.
¹⁹ F NMR	Confirmation of the -CF ₃ group	A singlet in the characteristic region for a trifluoromethyl group attached to an aromatic ring.
¹³ C NMR	Carbon skeleton confirmation	Resonances for the ester and ketone carbonyls, aromatic carbons, and aliphatic carbons.
LC-MS	Purity assessment and mass confirmation	A primary peak in the chromatogram with a corresponding mass ion (M+H) ⁺ consistent with the molecular weight (248.17 m/z).
FTIR	Functional group analysis	Characteristic stretches for C=O (ester and ketone), C-F, and aromatic C-H bonds.

Applications in Medicinal Chemistry

The true value of **Methyl 6-(trifluoromethyl)nicotinoylacetate** lies in its dual reactivity. The β -ketoester moiety is a classic synthon for constructing a variety of five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines. This versatility allows medicinal chemists to rapidly generate libraries of diverse compounds for biological screening.

Workflow for Drug Discovery Application

The typical workflow for utilizing this building block in a drug discovery program involves several key stages, from initial reaction to lead optimization.



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Caption: Drug discovery workflow using the target building block.

This structured approach allows for the systematic exploration of chemical space around the core trifluoromethyl-pyridine scaffold, maximizing the potential for discovering potent and selective drug candidates. The introduction of the methyl group itself is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties.[7][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **Methyl 6-(trifluoromethyl)nicotinoylacetate** is not widely available, data from closely related precursors like Methyl 6-(trifluoromethyl)nicotinate and 6-(Trifluoromethyl)nicotinic acid provide essential guidance.[\[9\]](#) [\[10\]](#)[\[11\]](#)

Hazard Identification

Based on analogous structures, the compound should be handled as a hazardous substance with the following potential classifications:

- Acute Toxicity, Oral: May be harmful if swallowed.[\[9\]](#)
- Skin Corrosion/Irritation: Causes skin irritation.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Specific target organ toxicity - single exposure: May cause respiratory irritation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[\[11\]](#)
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[\[10\]](#)
 - Respiratory Protection: If dust or aerosols are generated, use an approved respirator.[\[10\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[9\]](#)

Storage and Stability

- Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed to prevent moisture ingress.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]
- Stability: The compound is expected to be stable under recommended storage conditions.[9]

Conclusion

Methyl 6-(trifluoromethyl)nicotinoylacetate is a high-value, versatile building block for chemical synthesis and drug discovery. Its preparation via a robust Claisen condensation makes it accessible, while its inherent reactivity as a β -ketoester opens pathways to a multitude of complex heterocyclic structures. The presence of the 6-(trifluoromethyl)pyridine core imparts desirable properties for developing next-generation therapeutics. Adherence to strict safety and handling protocols is essential when working with this and related fluorinated intermediates. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and apply this potent chemical tool in their scientific endeavors.

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